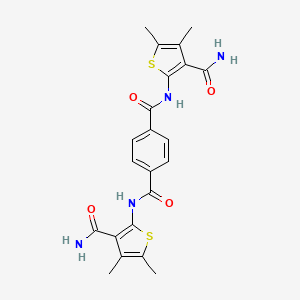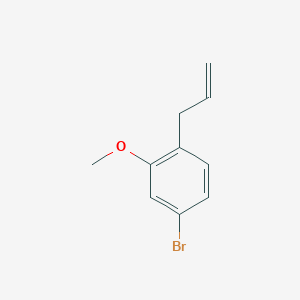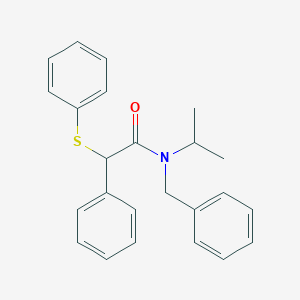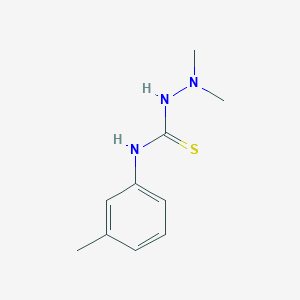
N,N'-bis(3-carbamoyl-4,5-dimethylthiophen-2-yl)benzene-1,4-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1,N4-BIS(3-CARBAMOYL-4,5-DIMETHYLTHIOPHEN-2-YL)BENZENE-1,4-DICARBOXAMIDE: is a complex organic compound featuring a benzene ring substituted with two thiophene groups, each bearing carbamoyl and dimethyl substituents
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N1,N4-BIS(3-CARBAMOYL-4,5-DIMETHYLTHIOPHEN-2-YL)BENZENE-1,4-DICARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene intermediates, which are then coupled with a benzene-1,4-dicarboxamide core. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations, ensuring minimal waste and energy consumption.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamoyl groups, potentially converting them into amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzene and thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
科学研究应用
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, this compound may be studied for its potential interactions with biomolecules, such as proteins and nucleic acids. Its structural features could make it a candidate for drug design and development.
Medicine: Potential medicinal applications include its use as a scaffold for the development of therapeutic agents. Its ability to interact with biological targets could lead to the discovery of new drugs for various diseases.
Industry: In industrial applications, this compound may be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism by which N1,N4-BIS(3-CARBAMOYL-4,5-DIMETHYLTHIOPHEN-2-YL)BENZENE-1,4-DICARBOXAMIDE exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways depend on the context of its use, whether in chemical reactions, biological systems, or industrial processes.
相似化合物的比较
N1,N4-BIS(3-CARBAMOYL-4,5-DIMETHYLTHIOPHEN-2-YL)BENZENE-1,4-DICARBOXAMIDE: shares similarities with other benzene-1,4-dicarboxamide derivatives and thiophene-containing compounds.
Uniqueness:
- The presence of both carbamoyl and dimethyl substituents on the thiophene rings distinguishes this compound from others. This unique combination of functional groups contributes to its distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C22H22N4O4S2 |
|---|---|
分子量 |
470.6 g/mol |
IUPAC 名称 |
1-N,4-N-bis(3-carbamoyl-4,5-dimethylthiophen-2-yl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C22H22N4O4S2/c1-9-11(3)31-21(15(9)17(23)27)25-19(29)13-5-7-14(8-6-13)20(30)26-22-16(18(24)28)10(2)12(4)32-22/h5-8H,1-4H3,(H2,23,27)(H2,24,28)(H,25,29)(H,26,30) |
InChI 键 |
AVWIPUZKUPPRAS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=C(S3)C)C)C(=O)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(3E)-1-(3-cyanopropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-phenylacetohydrazide](/img/structure/B12452396.png)
![4-[(E)-[(4-hydroxyphenyl)imino]methyl]benzene-1,3-diol](/img/structure/B12452405.png)
![N-{[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B12452413.png)
![2-{[(E)-1H-indol-3-ylmethylidene]amino}benzamide](/img/structure/B12452415.png)


![N-(4-{[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B12452452.png)

![1-[2-(4-Aminoanilino)cyclopenten-1-yl]-2,2,3,3-tetrafluoro-propan-1-one](/img/structure/B12452473.png)
![5-Bromo-2-{[(3-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12452474.png)
![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-[(thiophen-2-ylacetyl)amino]benzamide](/img/structure/B12452475.png)

![4-(2'-Amino-4'-methyl-[4,5']bithiazolyl-2-ylamino)-benzenesulfonamide](/img/structure/B12452490.png)

